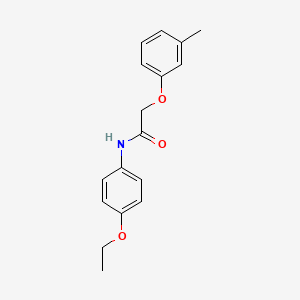

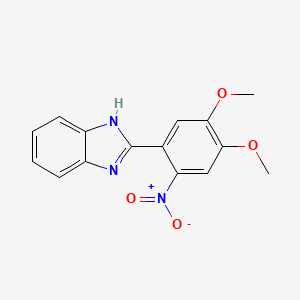

2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole, has attracted significant attention. The condensation between 1,2-benzenediamine and aldehydes is a common approach, with many novel methods being developed to enhance the efficiency of this process. These methods aim to improve yields, reduce reaction times, and minimize the environmental impact of the synthesis process (Nguyen Thi Chung et al., 2023). Green chemistry approaches, such as solvent-free conditions, metal-free conditions, or the use of nanoparticle catalysts, have been explored to synthesize benzimidazole derivatives more sustainably and efficiently (Shikha Sharma et al., 2023).

Molecular Structure Analysis

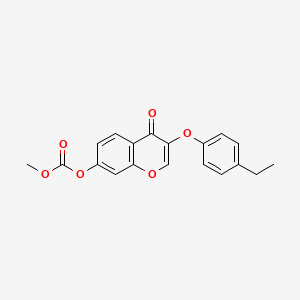

Benzimidazole derivatives are characterized by their unique molecular structure, where a benzene ring is fused to the 4 and 5 positions of an imidazole ring. This structure is crucial for the biological activity of these compounds, as it allows for various interactions with biological targets. The molecular structure of benzimidazole derivatives can be analyzed using spectroscopic methods, revealing information about their electronic structure, functional groups, and overall molecular geometry. These analyses are essential for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, condensation, and cyclization. These reactions are fundamental for the synthesis of a wide range of benzimidazole derivatives with different substituents and functional groups, contributing to their diverse biological activities. The chemical properties of benzimidazole derivatives, such as their reactivity, stability, and solubility, are influenced by their molecular structure and the nature of their substituents.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including melting points, boiling points, solubility in different solvents, and crystalline structure, are important for their practical applications. These properties can affect the compound's bioavailability, stability, and formulation into pharmaceutical products. Understanding the physical properties of benzimidazole derivatives is essential for their development as therapeutic agents.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for their biological activity and interactions with biological targets. These properties can influence the compound's mechanism of action, its selectivity for different biological targets, and its potential side effects. Analyzing the chemical properties of benzimidazole derivatives is crucial for optimizing their therapeutic efficacy and safety profiles.

科学的研究の応用

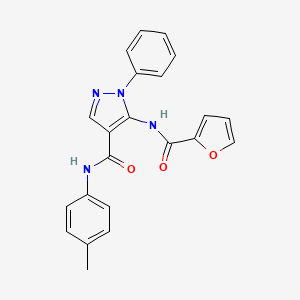

Hydrogen Bonds in Organic Magnetic Materials

Research by Ferrer et al. (2001) on benzimidazole-based organic magnetic materials, specifically the synthesis and characterization of highly stable nitroxide radicals, highlights the role of hydrogen bonds in these compounds. These bonds serve as either crystal scaffolding or exchange linkers, contributing to the antiferromagnetic exchange coupling observed in synthesized compounds. This study demonstrates the potential of benzimidazole derivatives in the development of organic magnetic materials, with implications for data storage and quantum computing applications Ferrer et al., 2001.

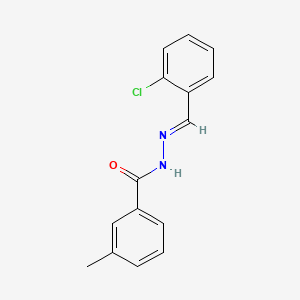

Synthesis and Antimicrobial Activity

Hosamani et al. (2009) conducted a study on the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries, employing microwave and conventional methods. This research revealed that these compounds possess significant in vitro antimicrobial activity against various bacterial and fungal strains. The study underscores the therapeutic potential of benzimidazole derivatives as antimicrobial agents, with a focus on developing new treatments for infectious diseases Hosamani et al., 2009.

Anticancer Potential

A study by Romero-Castro et al. (2011) on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives revealed their potential as anticancer agents. Compound 6, in particular, demonstrated selective cytotoxic activity against the A549 cell line, suggesting benzimidazole derivatives as promising candidates for cancer therapy. This research highlights the importance of benzimidazole derivatives in medicinal chemistry, especially in the development of novel anticancer drugs Romero-Castro et al., 2011.

Electroluminescence and Mechanochromism

Research by Zhang et al. (2018) introduced a series of N-substituted tetraphenylethene-based benzimidazoles with properties such as aggregation-induced emission, fast-recoverable mechanochromism, and blue electroluminescence. These findings indicate the utility of benzimidazole derivatives in the development of materials for optoelectronic devices, including sensors and organic light-emitting diodes (OLEDs) Zhang et al., 2018.

特性

IUPAC Name |

2-(4,5-dimethoxy-2-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-21-13-7-9(12(18(19)20)8-14(13)22-2)15-16-10-5-3-4-6-11(10)17-15/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTFSWIAKCRHFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236975 | |

| Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329082-06-6 | |

| Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329082-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[2-(dimethylamino)ethyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}-2-oxo-N-phenylacetamide](/img/structure/B5556342.png)

![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)

![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)

![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-(3-methoxybenzyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5556395.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)